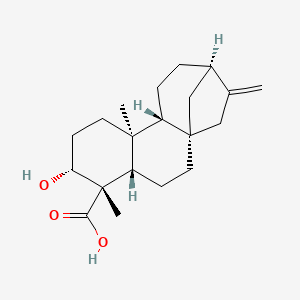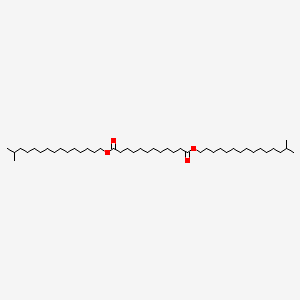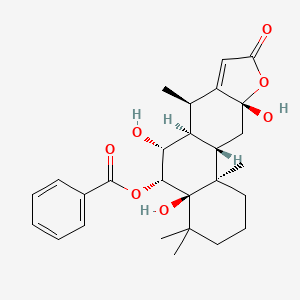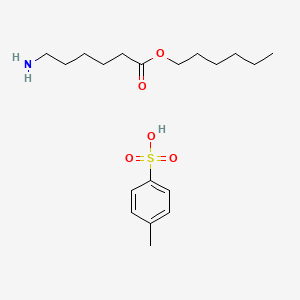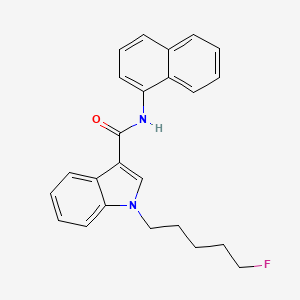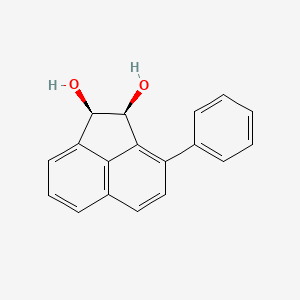
bpV(pic)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
bpV(pic) is a bisperoxovanadium inhibitor of protein phosphotyrosine phosphatases with selectivity for phosphatase and tensin homolog (PTEN), a tumor suppressor phosphatase involved in cell cycle regulation . It has been used in cell culture treatment to study the route of activation of multiple pathways required for human endogenous retroviruses (HERV) transcription .
Synthesis Analysis
A study has shown that a composite scaffold consisting of an acellular spinal cord (ASC) scaffold and incorporated bpV(pic) loaded poly (lactic-co-glycolic acid) (PLGA) microspheres was developed . The bpV(pic)/PLGA/ASC scaffolds showed excellent biocompatibility and promoted the viability of neural stem cells and axonal growth in vitro .
Chemical Reactions Analysis
bpV(pic) has been reported to have neuroprotective effects in several central nervous system injury/disease models . It has been used in cell culture treatment to study the route of activation of multiple pathways required for HERV transcription .
Physical And Chemical Properties Analysis
bpV(pic) is a faintly yellow to dark yellow powder . It is soluble in water at 20 mg/mL and should be stored at -20°C, protected from light . Its empirical formula is K2VOO2O2C6H4NO2 · 2H2O and its molecular weight is 367.27 .
Wissenschaftliche Forschungsanwendungen
Neuroprotection in Cerebral Ischemia
bpV(pic) has been identified as a neuroprotective agent in cerebral ischemia–reperfusion injury. It mediates its effects through the inhibition of PTEN and activation of ERK 1/2 signaling pathways. This dual action results in the protection against neuronal death and aids in the functional recovery of stroke animals .
Retinal Detachment Treatment
In the field of ophthalmology, bpV(pic) has shown promise in treating photoreceptor apoptosis caused by retinal detachment (RD). By blocking PTEN, bpV(pic) can reactivate the PI3K/Akt pathway, which attenuates photoreceptor apoptosis and preserves retinal thickness .
Cellular Signaling Studies
bpV(pic) is used to study the route of activation of multiple pathways required for transcription of human endogenous retroviruses (HERVs). This application is crucial for understanding the regulation of latent viruses within the human genome .
Wirkmechanismus
Target of Action
The primary target of bpV(pic) is Phosphatase and Tensin Homolog (PTEN) . PTEN is a tumor suppressor phosphatase involved in cell cycle regulation . It plays a crucial role in mediating intracellular signaling of cell proliferation and survival .
Mode of Action
bpV(pic) specifically inhibits PTEN . It contains a polar side chain, which makes it a preferred inhibitor over its parent compound, which targets several other phosphatases . The inhibition of PTEN by bpV(pic) leads to the upregulation of downstream PI3K/Akt signaling .
Biochemical Pathways
The inhibition of PTEN by bpV(pic) leads to the activation of the PI3K/Akt signaling pathway . This pathway plays a key role in cell survival and growth. Interestingly, the activation of ERK 1/2, another important signaling pathway, by bpV(pic) is also observed, and this activation is independent of the inhibition of PTEN .
Pharmacokinetics
It’s known that bpv(pic) can be used in cell culture treatments , suggesting that it can be absorbed and distributed in the body. More research would be needed to fully understand the pharmacokinetics of bpV(pic).
Result of Action
bpV(pic) has been shown to have significant neuroprotective effects. For example, it has been used to treat models of neurological injury, where it demonstrated significant effects on motor neuron (MN) survival . In a study involving a mouse model of Amyotrophic Lateral Sclerosis (ALS), treatment with bpV(pic) significantly ameliorated ventral horn motor neuron loss and increased neuromuscular innervation .
Action Environment
The environment can influence the action, efficacy, and stability of bpV(pic). For instance, in the context of neurological injury or disease, the presence of factors such as oxidative stress, inflammation, and excitotoxicity can influence the effectiveness of bpV(pic) . .
Safety and Hazards
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of bpV(pic) involves the reaction of bis(1,10-phenanthroline)(picolinato)oxovanadium(IV) with hydrogen peroxide in the presence of picolinic acid.", "Starting Materials": [ "Bis(1,10-phenanthroline)(picolinato)oxovanadium(IV)", "Hydrogen peroxide", "Picolinic acid" ], "Reaction": [ "Step 1: Dissolve Bis(1,10-phenanthroline)(picolinato)oxovanadium(IV) and picolinic acid in dichloromethane.", "Step 2: Add hydrogen peroxide dropwise to the mixture while stirring at room temperature.", "Step 3: Continue stirring the mixture for several hours until the reaction is complete.", "Step 4: Extract the product with dichloromethane and dry over anhydrous magnesium sulfate.", "Step 5: Purify the product by column chromatography and obtain bpV(pic) as a yellow powder." ] } | |
CAS-Nummer |
148556-27-8 |
Molekularformel |
C6H8K2NO9V-3 |
Molekulargewicht |
367.266 |
IUPAC-Name |
dipotassium;oxovanadium;pyridine-2-carboxylate;diperoxide;dihydrate |
InChI |
InChI=1S/C6H5NO2.2K.2O2.2H2O.O.V/c8-6(9)5-3-1-2-4-7-5;;;2*1-2;;;;/h1-4H,(H,8,9);;;;;2*1H2;;/q;2*+1;2*-2;;;;/p-1 |
InChI-Schlüssel |
PEYZFTZGLJFPRG-UHFFFAOYSA-M |
SMILES |
C1=CC=NC(=C1)C(=O)[O-].O.O.[O-][O-].[O-][O-].O=[V].[K+].[K+] |
Synonyme |
Bisperoxovanadium(pic) |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of bpV(pic)?
A1: bpV(pic) acts as a potent inhibitor of protein tyrosine phosphatases (PTPs). [, ] PTPs play a crucial role in regulating various cellular processes, including cell growth, differentiation, and signaling pathways. By inhibiting PTPs, bpV(pic) can modulate these processes, leading to diverse downstream effects. [, , , ]
Q2: How does bpV(pic) exert its insulin-mimetic effects?
A2: bpV(pic) mimics insulin's action by inhibiting the dephosphorylation of insulin receptors. [] This inhibition leads to prolonged activation of the insulin receptor signaling pathway, promoting glucose uptake and glycogen synthesis. [, ]
Q3: What is the role of the PI3K/Akt pathway in bpV(pic)'s mechanism of action?
A3: bpV(pic) has been shown to activate the PI3K/Akt signaling pathway, a crucial pathway involved in cell survival, growth, and proliferation. [, , , , , , , ] This activation is thought to contribute to its neuroprotective effects observed in various models. [, , , ]
Q4: Does bpV(pic) influence nitric oxide (NO) production?
A4: Yes, studies have shown that bpV(pic) can increase interferon-γ-induced nitric oxide generation in macrophages, potentially through the ERK pathway and AP-1 activation. [, ] This modulation of NO production is significant due to NO's role in immune responses and cell signaling.
Q5: What is the molecular formula and weight of bpV(pic)?
A5: The molecular formula of bpV(pic) is C6H4NO7VK2, and its molecular weight is 351.3 g/mol. []
Q6: What spectroscopic techniques are used to characterize bpV(pic)?
A6: Various spectroscopic methods are used to characterize bpV(pic), including 1H NMR, 13C NMR, 51V NMR, Infrared Spectroscopy, and Electrospray Ionization Mass Spectrometry (ESI-MS). [, , ] These techniques provide information about the compound's structure, bonding properties, and stability in solution.
Q7: How does the ancillary ligand in bpV(pic) influence its activity?
A7: The ancillary ligand, picolinate, appears to play a role in tissue targeting, affecting the compound's potency in different tissues. [] For instance, bpV(pic) effectively stimulates glycogen synthesis in skeletal muscle, whereas its analogue bpV(phen) does not, suggesting tissue-specific effects related to the ancillary ligand. []
Q8: What is known about the stability of bpV(pic) in solution?
A8: bpV(pic) exhibits varying stability in aqueous solutions depending on factors like pH, temperature, and the presence of other ions. [, ] Research suggests that the ancillary ligand and its coordination with the vanadium center play a role in its stability.
Q9: How do different ligands affect the stability of bpV(pic) analogues?
A9: Studies comparing bpV(pic) with analogues like bpV(phen) and bpV(oxa) show that the nature of the ancillary ligand significantly influences their stability in aqueous solutions. [] This difference in stability is likely due to variations in the steric hindrance and electronic properties of the ligands affecting the complex's structure and its susceptibility to hydrolysis. [, ]
Q10: What are the potential therapeutic applications of bpV(pic)?
A10: Research suggests potential therapeutic applications for bpV(pic) in treating:
- Neurological diseases: It has shown neuroprotective effects in models of spinal cord injury, [, , , ] Alzheimer's disease, [] retinal detachment, [] and traumatic brain injury. []
- Metabolic disorders: Its insulin-mimetic properties make it a potential candidate for treating diabetes. [, , ]
- Wound healing: Studies suggest it may accelerate wound healing in corneal epithelium and endothelium. [, ]
- Infectious diseases: It has shown protective effects against Leishmania infection in murine models. []
Q11: Are there any concerns regarding the use of bpV(pic) in therapeutic applications?
A11: While promising, bpV(pic)'s therapeutic potential requires further investigation. Some concerns include:
- Off-target effects: As a potent PTP inhibitor, it can potentially affect various cellular processes, leading to unintended consequences. []
- Toxicity: While some studies have shown promising safety profiles, more comprehensive toxicological studies are needed. []
- Drug delivery: Efficient delivery to target tissues while minimizing systemic exposure remains a challenge. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



